molecular formula C9H9ClF3NO B1469106 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol CAS No. 1339635-40-3

3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

Cat. No.: B1469106
CAS No.: 1339635-40-3
M. Wt: 239.62 g/mol
InChI Key: XKKZLNPDTVCQHZ-UHFFFAOYSA-N
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Description

3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol is a chemical compound of significant interest in advanced chemical research and development. This organic molecule features a propan-2-ol backbone that is substituted at the 1-position with a trifluoromethyl group and at the 3-position with a (4-chlorophenyl)amino group. The presence of both the electron-withdrawing trifluoromethyl group and the chlorophenyl ring system makes this compound a valuable building block in medicinal chemistry and materials science . Compounds with similar chlorophenyl and trifluoromethyl motifs are frequently explored in the synthesis of more complex molecules and are studied for their potential biological activities . This substance is provided exclusively for use in laboratory research settings. It is intended for use by qualified professional researchers only. The product is not intended for diagnostic, therapeutic, or any other personal uses. Strictly for Research Use Only (RUO).

Properties

IUPAC Name

3-(4-chloroanilino)-1,1,1-trifluoropropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClF3NO/c10-6-1-3-7(4-2-6)14-5-8(15)9(11,12)13/h1-4,8,14-15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKZLNPDTVCQHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCC(C(F)(F)F)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Laboratory-Scale Synthesis

  • Reaction Conditions: The reaction between 4-chloroaniline and 1,1,1-trifluoroacetone is typically carried out in an organic solvent such as ethanol, methanol, or acetonitrile.
  • Catalysts: Acid or base catalysts may be used to facilitate the nucleophilic addition.
  • Temperature: Mild heating (e.g., 40–80°C) is often applied to improve reaction rates.
  • Purification: The product is purified by crystallization or chromatographic techniques to obtain high purity.

Industrial Production Methods

  • Batch or Continuous Flow: Large-scale synthesis may employ batch reactors or continuous flow systems with precise control over temperature, pH, and reactant feed rates.
  • Automation: Automated reactors ensure reproducibility and safety.
  • Purification: Techniques such as distillation, recrystallization, or chromatography are used to isolate the compound with desired purity.
  • Yield Optimization: Reaction parameters are optimized to maximize yield and minimize by-products.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Ethanol, Methanol, Acetonitrile Polar solvents facilitate nucleophilic attack
Temperature 40–80°C Mild heating accelerates reaction
Catalyst Acid (e.g., HCl) or Base (e.g., NaOH) Catalysts improve reaction kinetics
Reaction Time 2–12 hours Depends on scale and conditions
Purification Crystallization, Chromatography Ensures product purity

Research Findings and Variations

  • The reaction of 4-chlorobenzylamine with trifluoropropan-2-one analogs yields the target compound with high selectivity.
  • Variations in the substitution pattern on the phenyl ring or modifications of the trifluoromethyl ketone can lead to analogs with different biological activities.
  • Studies indicate that controlling the pH and temperature is critical to prevent side reactions such as over-oxidation or polymerization.
  • The hydrochloride salt form of the compound is commonly prepared to improve stability and handling.

Chemical Reaction Analysis

Reaction Type Reagents/Conditions Major Products
Nucleophilic Addition 4-Chlorophenyl amine + trifluoropropan-2-one 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Oxidation Potassium permanganate, Chromium trioxide Corresponding ketones or aldehydes
Reduction Lithium aluminum hydride, Sodium borohydride Amines or alcohol derivatives
Substitution Hydroxide or alkoxide nucleophiles Substituted chlorophenyl derivatives

Summary Table of Preparation Methods

Method Type Description Advantages Limitations
Direct Amination Reaction of 4-chloroaniline with trifluoroacetone Simple, high selectivity Requires careful control of conditions
Catalyzed Addition Use of acid/base catalysts to enhance reaction Faster reaction rates Catalyst removal needed
Industrial Batch Large-scale batch reactors with controlled parameters Scalable, reproducible Requires optimization for scale-up
Continuous Flow Automated continuous synthesis High efficiency, consistent quality Initial setup complexity

Chemical Reactions Analysis

Types of Reactions

3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions, where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Suppliers
3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol (Target) C₉H₈ClF₃NO 235.6 4-Chlorophenylamino, -OH, -CF₃ 2
3-[(4-Ethylphenyl)amino]-1,1,1-trifluoropropan-2-ol C₁₁H₁₃F₃NO 248.2 4-Ethylphenylamino (increased lipophilicity) 5
3-{[2-(4-Chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol C₁₁H₁₂ClF₃NO 273.7 Ethyl spacer between chlorophenyl and amino group (enhanced conformational flexibility) Discontinued
(2R)-3-{[4-(4-Chloro-3-ethylphenoxy)pyrimidin-2-yl][3-(1,1,2,2-tetrafluoroethoxy)benzyl]amino}-1,1,1-trifluoropropan-2-ol C₂₄H₂₁ClF₇N₃O₃ 567.9 Pyrimidinyl, tetrafluoroethoxybenzyl (complex binding interactions) N/A
3-(4-Benzyloxyphenyl)-1,1,1-trifluoropropan-2-ol C₁₆H₁₄F₃NO₂ 325.3 Benzyloxy group (bulky, may reduce metabolic stability) N/A

Substituent Effects on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-chlorophenyl group in the target compound enhances electrophilicity compared to the 4-ethylphenyl analog, which introduces electron-donating properties .
  • Bulk and Solubility : The benzyloxy group in 3-(4-Benzyloxyphenyl)-1,1,1-trifluoropropan-2-ol adds steric bulk, likely reducing aqueous solubility but enhancing lipid membrane penetration .

Pharmacological and Industrial Relevance

  • Complex Derivative (C₂₄H₂₁ClF₇N₃O₃) : The pyrimidinyl and tetrafluoroethoxybenzyl groups indicate possible use in kinase inhibition or antiviral research due to enhanced binding affinity .
  • Discontinued Analogs: Compounds like 3-{[2-(4-chlorophenyl)ethyl]amino}-1,1,1-trifluoropropan-2-ol were discontinued by suppliers, possibly due to synthesis challenges or toxicity .

Research Findings and Trends

  • Synthetic Accessibility : The target compound’s simpler structure (vs. the C₂₄H₂₁ClF₇N₃O₃ derivative) may favor scalable synthesis .
  • Fluorine Impact : Trifluoromethyl groups improve metabolic stability and bioavailability across all analogs .
  • Supplier Trends : Higher supplier numbers for the ethylphenyl analog (5 suppliers) suggest greater industrial demand .

Biological Activity

3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol, also known as a trifluorinated compound, has garnered interest in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C10H11ClF3NO
  • Molecular Weight : 239.62 g/mol
  • CAS Number : 1339635-40-3

The compound features a trifluoropropanol moiety which is significant in modulating its biological activity. The presence of the chlorophenyl group enhances its lipophilicity, potentially affecting its interaction with biological membranes.

Research indicates that compounds with trifluoromethyl groups often exhibit unique pharmacological properties due to their electron-withdrawing nature. This can influence enzyme interactions and receptor binding affinity. The specific mechanism of action for this compound is still under investigation; however, it is hypothesized to interact with various biological targets including:

  • Enzymes : Potential inhibition of key metabolic enzymes.
  • Receptors : Modulation of neurotransmitter receptors which may affect CNS activity.

Antiparasitic Activity

A notable area of research involves the compound's potential use against parasitic infections. Studies have indicated that similar trifluorinated compounds can exhibit activity against Trypanosoma brucei and other protozoan parasites. The mechanism may involve disruption of microtubule dynamics or inhibition of critical metabolic pathways in the parasites.

Compound Target Parasite IC50 (nM) Reference
This compoundTrypanosoma bruceiTBDOngoing Research
Triazolopyrimidine AnalogTrypanosoma brucei<10Monti et al., 2022

CNS Activity

Given the structural characteristics of this compound, it is also being evaluated for central nervous system (CNS) activity. Compounds with similar structures have shown promise as neuroprotective agents or in the treatment of neurodegenerative diseases.

Study on Antiparasitic Effects

In a recent study focusing on microtubule-stabilizing agents for treating human African trypanosomiasis, several compounds were screened for their efficacy against T. brucei. While specific data on this compound is limited, preliminary results suggest that modifications to the trifluoropropanol structure can enhance antiparasitic activity significantly.

Neuropharmacological Assessment

Another study assessed the neuropharmacological profile of related compounds. It was found that certain trifluorinated derivatives could cross the blood-brain barrier and exert neuroprotective effects through modulation of neurotransmitter systems. This opens avenues for further research into this compound's potential applications in treating CNS disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol
Reactant of Route 2
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3-[(4-Chlorophenyl)amino]-1,1,1-trifluoropropan-2-ol

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